molecular formula C10H10N2O2 B8017391 Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate

Cat. No.: B8017391
M. Wt: 190.20 g/mol
InChI Key: CZFYYRRZKSOARC-UHFFFAOYSA-N
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Description

Structural Characteristics and Nomenclature

This compound features a bicyclic system comprising a pyrrole ring fused to a pyridine moiety at the [3,2-c] positions (Figure 1). The molecular formula is C$${11}$$H$${10}$$N$${2}$$O$${2}$$ , with a molecular weight of 202.21 g/mol . The ethyl ester group (-COOCH$$2$$CH$$3$$) is attached to the third position of the pyrrolopyridine scaffold, distinguishing it from related isomers such as ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate (PubChem CID 44630701).

Nomenclature :

  • IUPAC Name : this compound
  • Alternative Names : 3-Carbethoxy-1H-pyrrolo[3,2-c]pyridine; 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid ethyl ester

The structural uniqueness arises from the fusion pattern: the pyrrole’s 3-position connects to the pyridine’s 2-position, creating a planar aromatic system with delocalized π-electrons. This arrangement influences both reactivity and intermolecular interactions.

Property Value
Molecular Formula C$${11}$$H$${10}$$N$${2}$$O$${2}$$
Molecular Weight 202.21 g/mol
Hybridization sp$$^2$$/sp$$^3$$
Key Functional Groups Ethyl ester, bicyclic core

Historical Development in Heterocyclic Chemistry

Pyrrolopyridines emerged as a focus of synthetic organic chemistry in the mid-20th century, with early work centered on alkaloid analogs. This compound derivatives were first reported in the 1990s as part of efforts to optimize heterocyclic scaffolds for kinase inhibition. The compound’s synthesis typically involves:

  • Ring Construction : Cyclization of substituted pyridines with pyrrole precursors.
  • Esterification : Introduction of the ethyl carboxylate group via nucleophilic acyl substitution.

A milestone was achieved in 2010 with the PubChem registration of its 2-carboxylate analog (CID 44630701), which spurred interest in positional isomerism effects. Recent advances, such as microwave-assisted Suzuki couplings (2024), have enabled efficient functionalization at the 3-position, expanding its utility in drug discovery.

Position Within Pyrrolopyridine Derivative Classifications

Pyrrolopyridines are classified by their fusion patterns:

  • Pyrrolo[2,3-b]pyridines : Fusion at pyridine C2/pyrrole C3.
  • Pyrrolo[3,2-c]pyridines : Fusion at pyridine C3/pyrrole C2 (as in the title compound).
  • Pyrrolo[3,4-c]pyridines : Studied for analgesic properties.

This compound occupies a niche due to its electron-deficient pyridine ring and sterically accessible 3-position, which facilitates electrophilic substitutions. Comparative studies show that 3-carboxylates exhibit greater metabolic stability than 2-carboxylates, making them preferred intermediates in anticancer agent synthesis.

Table 1: Comparison of Pyrrolopyridine Isomers

Isomer Type Fusion Positions Key Applications
Pyrrolo[3,2-c]pyridine 3,2-c Kinase inhibitors
Pyrrolo[3,4-c]pyridine 3,4-c Analgesics
Pyrrolo[2,3-b]pyridine 2,3-b Fluorescent probes

Properties

IUPAC Name

ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-12-9-3-4-11-5-7(8)9/h3-6,12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFYYRRZKSOARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Nitropyridine Intermediates

A predominant route involves the cyclization of nitropyridine derivatives. As detailed in PMC research, 2-bromo-5-methylpyridine (11) is oxidized to 2-bromo-5-methylpyridine-1-oxide (12) using m-chloroperbenzoic acid. Subsequent nitration with fuming HNO₃ in H₂SO₄ yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13), which undergoes formylation with N,N-dimethylformamide dimethyl acetal to form (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide (14). Cyclization with iron powder in acetic acid at 100°C for 5 hours produces 6-bromo-1H-pyrrolo[3,2-c]pyridine (15), which is esterified to yield the target compound.

Key Reaction Conditions

  • Cyclization Step : Fe powder, acetic acid, 100°C, 5 hours (yield: 68–75%).

  • Esterification : Ethyl chloroformate, triethylamine, dichloromethane, 0°C to room temperature.

One-Step Cyano-to-Pyrrolidine Conversion

The patent CN104402879A discloses a novel method for synthesizing pyrrolo[3,2-c]pyridine derivatives via a one-step hydro-reduction and cyclization of cyano intermediates. For example, treatment of 3-cyano-methyl-4-oxopiperidine-1,3-dicarboxylic acid derivatives with Raney nickel under hydrogen (1–3 atm) at 16–60°C induces simultaneous cyano reduction, cyclization, and reductive amination. This method avoids multi-step protection-deprotection sequences, achieving yields up to 93% for related esters.

Advantages

  • Efficiency : Combines three transformations (reduction, cyclization, amination) in one pot.

  • Scalability : Uses inexpensive Raney nickel and mild hydrogenation conditions.

Suzuki-Miyaura Cross-Coupling for Functionalization

Functionalization of the pyrrolopyridine core is achieved via Suzuki-Miyaura coupling. The intermediate 6-bromo-1H-pyrrolo[3,2-c]pyridine (15) reacts with 3,4,5-trimethoxyphenylboronic acid under microwave irradiation (85°C, 30 minutes) in the presence of Cu(OAc)₂ and K₂CO₃ to install aryl groups at the 6-position. While this step primarily generates analogs, the methodology is adaptable for introducing ester groups via boronate esters.

Optimized Conditions

  • Catalyst : Pd(PPh₃)₄ or Cu(OAc)₂.

  • Solvent : 1,4-Dioxane or DMF.

  • Yield : 70–85% for aryl-substituted derivatives.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
CyclizationNitration, formylation, cyclization68–75%High regioselectivityMulti-step, moderate yields
One-Step ConversionCyano hydro-reduction/cyclizationUp to 93%Single-step, scalableRequires specialized starting materials
Suzuki CouplingCross-coupling with boronic acids70–85%Versatile functionalizationLimited to brominated intermediates

Experimental Optimization and Troubleshooting

Cyclization Side Reactions

During the iron-mediated cyclization of nitro intermediates, over-reduction can occur, leading to dehalogenated byproducts. Using excess acetic acid as a proton source and maintaining temperatures below 100°C mitigates this issue.

Esterification Challenges

Esterification of the 3-carboxylic acid derivative may suffer from low reactivity due to steric hindrance. Employing ethyl chloroformate with DMAP (4-dimethylaminopyridine) as a catalyst enhances acylation efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding pyrrolopyridine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit potent anticancer properties. For example, compounds derived from ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer cells (4T1) and others. In vitro assays demonstrated that certain derivatives led to significant apoptosis and reduced migration and invasion capabilities of these cancer cells .

Table 1: Anticancer Activity of Pyrrolo Derivatives

CompoundCell LineIC50 (nM)Mechanism
4h4T17FGFR inhibition
4hMDA-MB-2319Apoptosis induction
4hMCF-725Migration inhibition

Antimicrobial Properties

This compound derivatives have also been evaluated for their antimicrobial activity. Studies have shown that certain esters derived from this compound exhibit good activity against Mycobacterium tuberculosis (Mtb) with minimal inhibitory concentrations (MIC) below 0.15 µM, highlighting their potential as new antimicrobial agents .

Table 2: Antimicrobial Activity of Pyrrolo Derivatives

CompoundTarget BacteriaMIC (µM)Activity
Derivative AMtb<0.15Highly active
Derivative BE. coli>160Not active

Neurological Applications

The compound's derivatives are being investigated for their effects on the nervous system. Some studies suggest that pyrrolo[3,4-c]pyridines can modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods including cyclization reactions involving substituted aldehydes and amines under mild conditions. The ability to easily modify the structure allows researchers to explore a wide range of biological activities.

Case Study: Synthesis Methodology
A notable synthesis method involves the reaction of tri-fluoromethyl-substituted pyrroles with R-substituted aldehydes at elevated temperatures to yield diverse pyrrolopyridine derivatives with varying biological activities .

Mechanism of Action

The mechanism of action of Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate with its analogs, focusing on structural variations, synthetic routes, and physicochemical properties.

Positional Isomers of Pyrrolopyridine Carboxylates
Compound Name CAS Molecular Formula Substituent Position Molecular Weight (g/mol) Key Properties/Applications
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate 1040682-92-5 C₁₀H₁₀N₂O₂ 2-position 190.20 Lower polarity due to ester proximity to pyrrole N-H; used in D3R affinity studies
Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate 1167056-36-1 C₉H₈N₂O₂ 4-position 176.17 Higher solubility (methyl ester) vs. ethyl analog; intermediate in antitumor agents
Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate 1195622-96-8 C₁₀H₁₀N₂O₂ 3-position (isomeric core) 190.20 Distinct electronic effects due to pyrrole-pyridine connectivity; antiviral applications

Key Findings :

  • Positional isomerism significantly impacts polarity and receptor binding. For example, the 3-carboxylate derivative exhibits better steric compatibility with hydrophobic kinase pockets compared to the 2-carboxylate isomer .
  • Ester group substitution (methyl vs. ethyl) alters metabolic stability. Methyl esters are more prone to hydrolysis, enhancing bioavailability in prodrug designs .
Halogenated Derivatives
Compound Name CAS Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate 1951441-84-1 C₁₀H₉ClN₂O₂ 6-chloro 224.64 Enhanced electrophilicity for cross-coupling reactions; used in kinase inhibitor synthesis
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate 800401-64-3 C₁₀H₉ClN₂O₂ 5-chloro 224.64 Improved binding to ATP-binding pockets due to halogen interactions

Key Findings :

  • Halogenation at the 5- or 6-position increases molecular weight by ~34 g/mol and introduces steric/electronic effects. Chloro-substituted derivatives show enhanced affinity for kinase targets like JAK2 and ALK .
Substituent Variations in the Ester Group
Compound Name CAS Molecular Formula Ester Group Molecular Weight (g/mol) Key Properties/Applications
This compound 1799421-01-4 C₁₀H₁₀N₂O₂ Ethyl 190.20 Balanced lipophilicity (logP ~1.8); intermediate in D3R modulators
Mthis compound 1353101-49-1 C₉H₈N₂O₂ Methyl 176.17 Higher aqueous solubility (logP ~1.2); used in rapid-release formulations

Key Findings :

  • Ethyl esters exhibit prolonged half-lives in vivo due to slower enzymatic hydrolysis compared to methyl esters .

Biological Activity

Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into the compound’s pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement characterized by a pyrrole ring fused to a pyridine ring. Its molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2} with a molecular weight of 190.20 g/mol. The presence of the carboxylate ester functional group enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as glycogen phosphorylase inhibitors. This mechanism is relevant for developing treatments for conditions such as diabetes, hypertension, and hyperlipidemia. Additionally, these compounds may possess cardioprotective properties .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic processes. For instance, it has been shown to inhibit glycogen phosphorylase, an enzyme critical for glucose metabolism. This inhibition can lead to reduced blood glucose levels, making it a candidate for antidiabetic therapies .

Antitumor Activity

Recent studies have demonstrated the antitumor potential of this compound derivatives. For example:

  • Compound 10t : This derivative exhibited potent antiproliferative activity against various cancer cell lines including HeLa (cervical), SGC-7901 (gastric), and MCF-7 (breast) with IC50 values ranging from 0.12 to 0.21 μM. It was found to disrupt tubulin polymerization at low concentrations, indicating its potential as a chemotherapeutic agent .
CompoundCell LineIC50 (μM)
10tHeLa0.12
10tSGC-79010.15
10tMCF-70.21

Antimicrobial Activity

This compound derivatives have also shown promise in antimicrobial applications. Research indicates that certain derivatives possess significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Case Studies and Research Findings

  • Antitumor Efficacy : In vitro studies demonstrated that compounds derived from this compound effectively inhibited cancer cell proliferation by inducing apoptosis and disrupting microtubule dynamics .
  • Cardioprotective Effects : Some derivatives have been evaluated for their cardioprotective properties in models of ischemia-reperfusion injury, showing potential in reducing myocardial damage .
  • Diabetic Models : In animal studies, derivatives have been tested for their ability to lower blood glucose levels effectively, showcasing their therapeutic potential in managing diabetes .

Q & A

Basic Research Questions

Q. What are common synthetic routes for Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation or coupling reactions. For example, derivatives of pyrrolo-pyridine carboxylates are prepared by reacting ethyl pyrrole carboxylates with halogenated pyridine intermediates under Pd-catalyzed cross-coupling conditions. Yields (~21–23%) can be improved by optimizing solvent systems (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reagents. Post-synthesis, column chromatography or recrystallization is recommended for purification .

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer : Characterization involves a combination of 1H/13C NMR (to confirm substituent positions and ester groups), ESI-MS (to verify molecular weight), and HPLC (for purity assessment). For instance, in DMSO-d6, the pyrrole NH proton resonates at δ ~12.10 ppm, while the ethyl ester group appears as a quartet at δ ~4.27 ppm. LCMS purity ≥97% is critical for reproducibility in downstream applications .

Advanced Research Questions

Q. How can regioselective functionalization of the pyrrolo-pyridine core be achieved for targeted biological activity?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example, introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyridine ring enhances reactivity at the 3-position. Strategies include using directing groups (e.g., Boc-protected amines) or transition-metal catalysts (e.g., Pd for Suzuki couplings). Computational modeling (DFT) can predict reactive sites to guide experimental design .

Q. What are the key challenges in reconciling contradictory data from synthetic yields and purity across studies?

  • Methodological Answer : Discrepancies in yields (e.g., 21% vs. 23%) often arise from variations in reaction scale, purification methods, or starting material quality. To address this, standardize protocols using high-purity reagents (≥98%) and validate reproducibility via triplicate runs. Purity inconsistencies (e.g., 97% vs. 98.6% HPLC) may stem from column aging or mobile-phase gradients; periodic column calibration is advised .

Q. How can pharmacokinetic properties of this compound be evaluated for therapeutic potential?

  • Methodological Answer : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis. For target engagement, evaluate inhibition of enzymes like Factor Xa (IC50 determination via fluorogenic assays). Derivatives with morpholino or piperazine substituents show enhanced bioavailability due to improved solubility and reduced CYP450 metabolism .

Data Contradiction Analysis

  • Synthetic Yield Variability : reports a 21% yield using General Procedure E, while achieves 23% with iodobenzoyl chloride. The difference may arise from the electrophilicity of the acylating agent or reaction time optimization .
  • Purification Practices : skips post-synthesis purification, risking batch-to-batch variability. In contrast, uses LCMS-guided purification, ensuring consistency but increasing resource expenditure .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed cross-coupling for regioselective derivatization.
  • Characterization : Combine NMR (DMSO-d6 for NH detection) with high-resolution MS.
  • Biological Testing : Use fluorogenic assays for enzyme inhibition studies and microsomal stability tests for ADME profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate
Reactant of Route 2
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Ethyl 1H-pyrrolo[3,2-c]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.